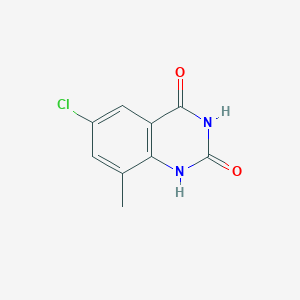

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the reaction of 2-amino-5-chlorobenzamide with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring system .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol

Major Products Formed

Oxidation: Formation of quinazoline-2,4-dione derivatives.

Reduction: Formation of tetrahydroquinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds with similar structures to 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound may act by inhibiting specific pathways involved in tumor growth and progression. This is supported by studies showing that related quinazoline derivatives can interfere with kinase activity associated with cancer cell proliferation .

- Case Studies :

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial properties:

- Antibacterial and Antifungal Activity : Related compounds have shown efficacy against a range of bacterial and fungal strains. Investigations into the structure-activity relationship (SAR) of these compounds indicate that modifications can enhance their antimicrobial potency .

Enzyme Inhibition

This compound may serve as an enzyme inhibitor:

- Proteasome Inhibition : Similar quinazoline derivatives have been studied for their ability to inhibit proteasome activity in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death in malignant cells .

Summary of Applications

Mecanismo De Acción

The mechanism of action of 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in cell proliferation, leading to its anti-cancer effects. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-3,8-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

- 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)dione

Uniqueness

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its chloro and methyl substitutions contribute to its enhanced anti-cancer and anti-inflammatory properties .

Actividad Biológica

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a derivative of quinazoline, a class of compounds recognized for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives have garnered attention due to their potential therapeutic properties, including anti-cancer , anti-inflammatory , and anti-bacterial effects. The compound under discussion, this compound, is noted for its unique substitution pattern that enhances its biological activities compared to other quinazoline derivatives .

The biological activity of this compound primarily involves:

- Inhibition of Cell Proliferation : The compound is believed to inhibit specific enzymes associated with cell growth and proliferation. This property is particularly relevant in cancer therapy.

- Modulation of Inflammatory Pathways : It may also influence inflammatory pathways, contributing to its anti-inflammatory effects. This dual action makes it a candidate for treating various inflammatory diseases .

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:

| Study | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| [Study A] | MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| [Study B] | HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |

| [Study C] | A549 (Lung) | 18 | Inhibition of PI3K/Akt pathway |

These findings suggest that the compound could be developed as a therapeutic agent against various cancers.

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation:

- Reduction in Inflammatory Markers : Administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Study | Model | Result |

|---|---|---|

| [Study D] | Carrageenan-induced paw edema | Significant reduction in swelling |

| [Study E] | LPS-induced inflammation in mice | Decreased cytokine levels |

These results support its potential use in treating inflammatory conditions.

Antibacterial Activity

In addition to its anti-cancer and anti-inflammatory effects, this compound has demonstrated antibacterial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight its potential as a novel antibacterial agent .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methods : The compound is typically synthesized through the cyclization of 2-amino-5-chlorobenzamide with ethyl acetoacetate under acidic conditions. Microwave-assisted synthesis has been reported to enhance yield and reaction efficiency .

- Clinical Implications : Given its broad spectrum of activity against cancer cells and inflammatory processes, ongoing research aims to explore its efficacy in clinical settings for conditions such as rheumatoid arthritis and certain cancers.

Propiedades

IUPAC Name |

6-chloro-8-methyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)11-9(14)12-8(6)13/h2-3H,1H3,(H2,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSJPERDKZUPDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)NC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.